
3-Ketosphingosine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ketosphingosine hydrochloride is a sphingoid base that is structurally related to sphingosine. It is an amino alcohol, an enone, and a beta-hydroxy ketone. This compound plays a crucial role in the biosynthesis of sphingolipids, which are essential components of cell membranes and have significant biological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ketosphingosine hydrochloride involves the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase, to form 3-ketosphinganine. This intermediate is then converted to dehydrosphingosine by 3-ketosphinganine reductase . The reaction conditions typically involve the use of Escherichia coli as a host for the overexpression of the necessary enzymes .
Industrial Production Methods
Industrial production of 3-ketosphingosine hydrochloride can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By overexpressing the genes encoding serine palmitoyltransferase and 3-ketosphinganine reductase, the production of dehydrosphingosine can be significantly enhanced .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ketosphingosine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of 3-ketosphingosine hydrochloride to sphinganine can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidation of 3-ketosphingosine hydrochloride can lead to the formation of carboxylic acids.
Reduction: Reduction results in the formation of sphinganine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ketosphingosine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex sphingolipids.
Biology: It plays a role in the study of sphingolipid metabolism and its regulation.
Industry: It is used in the production of bioactive sphingolipids for various industrial applications.
Mécanisme D'action
3-Ketosphingosine hydrochloride exerts its effects by participating in the sphingolipid biosynthetic pathway. It is converted to dehydrosphingosine by 3-ketosphinganine reductase, which is then further metabolized to produce sphinganine and other sphingolipids . These sphingolipids play crucial roles in cell signaling, apoptosis, and autophagy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphingosine: A structurally related sphingoid base that is also involved in sphingolipid metabolism.
Sphinganine: Another sphingoid base that is a product of the reduction of 3-ketosphingosine hydrochloride.
Ceramide: A central molecule in sphingolipid metabolism that can be synthesized from sphinganine.
Uniqueness
3-Ketosphingosine hydrochloride is unique due to its role as an intermediate in the sphingolipid biosynthetic pathway. Its ability to induce autophagy in cancer cells sets it apart from other sphingoid bases .
Propriétés
Formule moléculaire |
C18H36ClNO2 |
|---|---|
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
(E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one;hydrochloride |
InChI |
InChI=1S/C18H35NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17,20H,2-13,16,19H2,1H3;1H/b15-14+;/t17-;/m0./s1 |
Clé InChI |
SJQVHEHHDDBHGH-MXIGPNAMSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C(=O)[C@H](CO)N.Cl |
SMILES canonique |
CCCCCCCCCCCCCC=CC(=O)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


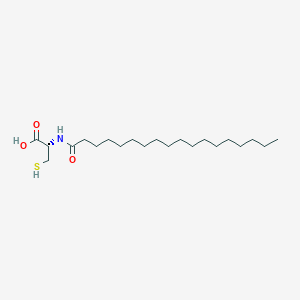
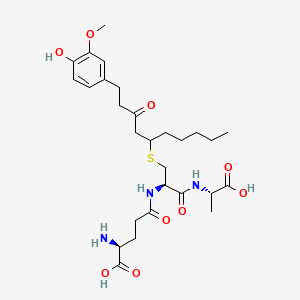
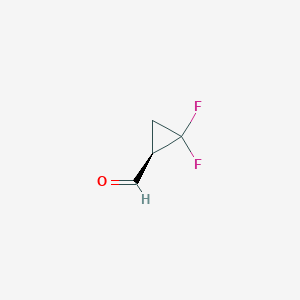
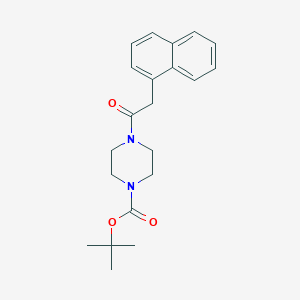
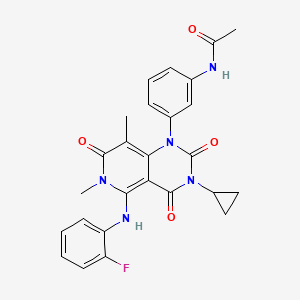
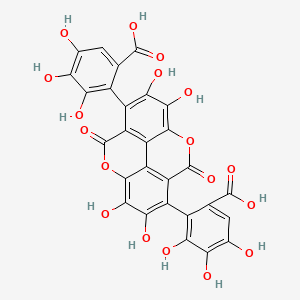
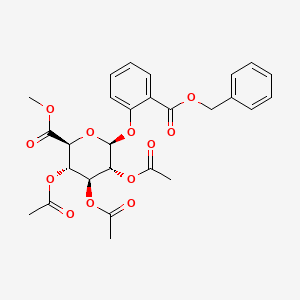
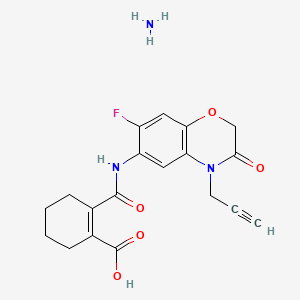
![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
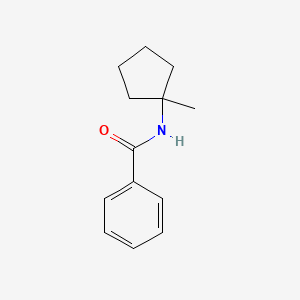
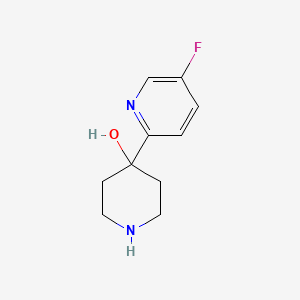
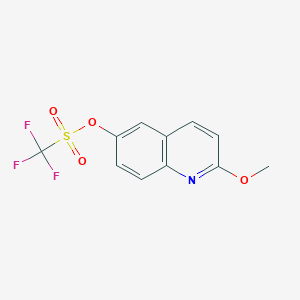
![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)
